![molecular formula C21H22BrNO6 B5204822 diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate](/img/structure/B5204822.png)
diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate
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Overview
Description
Diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Mechanism of Action
Diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate has been found to target the mitochondria of cancer cells, disrupting their energy production and leading to cell death. This mechanism of action is different from traditional chemotherapy drugs, which target rapidly dividing cells regardless of whether they are cancerous or healthy.
Biochemical and Physiological Effects:
diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate in lab experiments is its specificity for cancer cells, which reduces the risk of damaging healthy cells. However, diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate's effectiveness may vary depending on the type of cancer being studied, and its potential side effects on healthy cells have not been fully explored.
Future Directions
Future research on diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate could focus on optimizing its synthesis method to increase yield and purity. Additionally, further studies on its mechanism of action could lead to the development of more targeted cancer treatments. diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate could also be studied for its potential use in other areas of medicine, such as neurological disorders or infectious diseases.
Synthesis Methods
Diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate can be synthesized through a multistep process starting with the reaction between 4-bromophenol and benzoyl chloride to form 4-bromobenzoyl chloride. The resulting compound is then reacted with diethyl malonate to form diethyl [(4-bromophenoxy)carbonyl]malonate. Finally, the addition of benzylamine to the diethyl [(4-bromophenoxy)carbonyl]malonate produces diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate.
Scientific Research Applications
Diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate has been studied for its potential use in medicinal chemistry, specifically as an anticancer agent. Studies have shown that diethyl [(benzoylamino)methyl](4-bromophenoxy)malonate can inhibit the growth of cancer cells in vitro, making it a promising candidate for further research in cancer treatment.
properties
IUPAC Name |
diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO6/c1-3-27-19(25)21(20(26)28-4-2,29-17-12-10-16(22)11-13-17)14-23-18(24)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDQVYPWXKZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate |
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